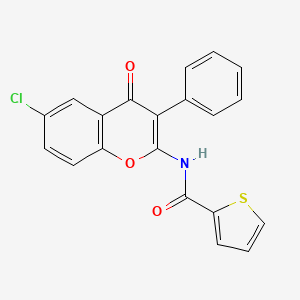

N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide” is a derivative of 4H-chromenes . 4H-chromenes are known to possess potent anticancer and anticonvulsant activities . This molecule was discovered for the treatment of cancer and related diseases .

Synthesis Analysis

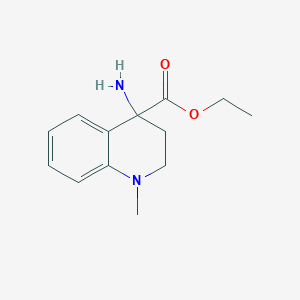

The synthesis of this compound involves a one-port synthesis method . A side amide chain was substituted in multiple steps on the amine group of chromene . The synthesis process also involved computational techniques, including common pharmacophore model, atom-based 3D-QSAR, and molecular dynamic (MD) simulation .Molecular Structure Analysis

The molecular structure of this compound is based on the 4H-chromene backbone . It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the substitution of a side amide chain on the amine group of chromene . The aldehyde group was selected as the active group to bind to the protein during conjugation .Applications De Recherche Scientifique

Anticancer Activity

The compound has shown promising results in the treatment of cancer . Specifically, it has been found to be active against the human colon adenocarcinoma cell line (HT-29) using the sulforhodamine B (SRB) assay . Among the fifteen tested compounds, two derivatives of the compound were found to inhibit the growth of HT-29 cells .

Anticonvulsant Activity

The compound also exhibits anticonvulsant activity . This was detected using the maximal electroshock seizure (MES) model and subcutaneous Metrazol Seizure Threshold Test (scMET) in albino Wistar rats . Some derivatives of the compound exhibited the anticonvulsant effect at various doses .

Neurotoxicity Evaluation

The neurotoxicity of the compound was evaluated using the rotarod test . This test is used to assess the balance and coordination of rodents and can be used to determine the neurotoxic effects of a compound .

Molecular Docking Studies

Before the synthesis of the compound, docking studies were performed using various molecular targets . This helps in understanding the interaction of the compound with different biological targets and can guide the design of more potent derivatives .

Pharmacokinetic Profile Prediction

The computational study of the titled compounds was performed to predict the pharmacokinetic profile . This includes the prediction of properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET) which are crucial in drug development .

Antibacterial Activity

The compound has also shown antibacterial activity against both gram-positive and gram-negative bacterial strains . This includes Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Mécanisme D'action

Target of Action

It is known that 4h-chromenes, a class of compounds to which this compound belongs, have been found to exhibit potent anticancer and anticonvulsant activities . The specific targets can vary depending on the exact structure of the compound and the disease state being treated.

Mode of Action

It is known that 4h-chromenes interact with various molecular targets in the body, leading to changes in cellular function . The interaction with these targets can lead to a variety of effects, including inhibition of cell growth, induction of apoptosis, or modulation of signal transduction pathways.

Biochemical Pathways

It is known that 4h-chromenes can affect a variety of biochemical pathways, including those involved in cell growth, apoptosis, and signal transduction . The downstream effects of these interactions can include changes in cell proliferation, cell death, and cellular responses to external stimuli.

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy .

Result of Action

It is known that 4h-chromenes can have a variety of effects at the molecular and cellular level, including inhibition of cell growth, induction of apoptosis, and modulation of signal transduction pathways .

Action Environment

It is known that environmental factors, such as ph, temperature, and the presence of other molecules, can greatly impact the action and stability of a compound .

Propriétés

IUPAC Name |

N-(6-chloro-4-oxo-3-phenylchromen-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClNO3S/c21-13-8-9-15-14(11-13)18(23)17(12-5-2-1-3-6-12)20(25-15)22-19(24)16-7-4-10-26-16/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCUBCSHGLAOKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-({[(4-chlorophenyl)amino]carbonyl}amino)-3-ethoxy-1-benzothiophene-2-carboxylate](/img/structure/B2886131.png)

![Imidazo[1,2-a]pyridin-7-amine hydrochloride](/img/structure/B2886136.png)

![3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one](/img/structure/B2886139.png)

![Ethyl 2-(3,4-dimethoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2886143.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-acetamido-3-phenylprop-2-enoate](/img/structure/B2886149.png)

![1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2886150.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886154.png)